Isosalvipuberulin

概要

説明

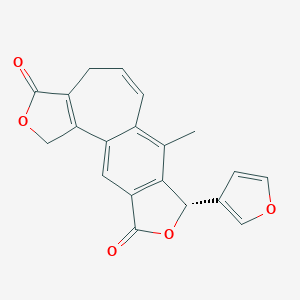

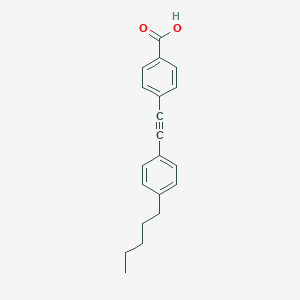

Isosalvipuberulin, also known as Isopuberulin, is a diterpenoid that can be isolated from Salvia puberula . It is used for research purposes .

Synthesis Analysis

The synthesis of Isosalvipuberulin has been reported in a concise and efficient approach for the diastereoselective total synthesis of salvileucalin C, as well as their biosynthetically related diterpenoids salvileucalin D, salvipuberulin, isosalvipuberulin, and dugesin B .Molecular Structure Analysis

The molecular formula of Isosalvipuberulin is C20H14O5 . The molecular weight is 334.32 g/mol . The structure of Isosalvipuberulin includes 29 non-H bond(s), 15 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 3 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 1 eleven-membered ring(s), 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of Isosalvipuberulin include a molecular weight of 334.3 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It does not have any hydrogen bond donors .科学的研究の応用

Diastereoselective Total Synthesis

The compound Isosalvipuberulin has been a subject of scientific interest, particularly in the context of its synthesis. A significant study demonstrated a concise and efficient approach for the diastereoselective total synthesis of Isosalvipuberulin, along with other related diterpenoids. The methodology employed a Beckwith-Dowd ring expansion and a tandem diastereoselective Stille coupling, among other techniques, showcasing the compound's synthetic accessibility and potential for further chemical manipulation (Fu et al., 2014).

Chemotaxonomic Significance

Another study emphasized the chemotaxonomic significance of Isosalvipuberulin. The compound was isolated from Salvia dugesii, along with other novel diterpenoids. The identification and structural elucidation of these compounds, including Isosalvipuberulin, provide valuable insights into the biosynthesis and chemotaxonomic traits of the species, contributing to our understanding of plant chemistry and potential therapeutic applications (Xu et al., 2004).

Structural and Spectroscopic Analysis

Isosalvipuberulin was also a focus in a study involving Salvia leucantha CAV., where it was isolated along with other diterpenoids. Advanced spectroscopic methods, including X-ray analysis, were employed to establish the structures of these compounds, highlighting the importance of Isosalvipuberulin in understanding the chemical diversity and potential biological activity of plant-derived compounds (Narukawa et al., 2006).

Safety and Hazards

When handling Isosalvipuberulin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn . It is also important to ensure adequate ventilation and remove all sources of ignition .

作用機序

Mode of Action

Diterpenoids, in general, are known to interact with various cellular targets and can influence a wide range of biological processes .

Biochemical Pathways

Metabolomics, the study of small molecules or metabolites within cells, biofluids, tissues, or organisms, could provide insights into the biochemical pathways affected by this compound .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

特性

IUPAC Name |

(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),8,10,12(16)-pentaene-5,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2-3,5-8,18H,4,9H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSGIRHUQGFAD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CCC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CCC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921671 | |

| Record name | 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115321-32-9 | |

| Record name | Isopuberulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known origin of Isosalvipuberulin?

A1: Isosalvipuberulin, alongside other clerodane diterpenoids, was originally isolated from the aerial parts of Salvia dugesii. [] This discovery contributed significantly to the understanding of the chemical diversity within the Salvia genus.

Q2: Has Isosalvipuberulin been found in other plant species besides Salvia dugesii?

A2: Yes, Isosalvipuberulin has also been identified in Salvia leucantha CAV. [] This suggests a potential chemotaxonomic link between these two Salvia species and raises interesting questions about the biosynthetic pathways involved in producing this specific diterpenoid.

Q3: How does the structure of Isosalvipuberulin compare to other related diterpenoids?

A3: While the provided abstracts don't delve into the specific structural details of Isosalvipuberulin, they highlight the synthesis of closely related compounds like Salvileucalin C and Dugesin B. [, ] These syntheses often involve complex reactions such as Beckwith-Dowd ring expansions and photoinduced electrocyclic ring contractions, indicating the intricate and potentially similar structures of these diterpenoids. Further research is needed to elucidate the precise structural characterization of Isosalvipuberulin and its relationship to these related compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

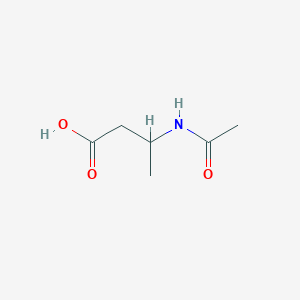

![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)